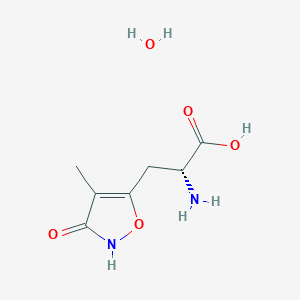![molecular formula C10H8N2OS B12863718 2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
2-(Methylthio)benzo[d]oxazole-6-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)benzo[d]oxazole-6-acetonitrile is a chemical compound with the molecular formula C10H8N2OS It is known for its unique structure, which includes a benzo[d]oxazole ring substituted with a methylthio group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-6-acetonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile in the presence of a base, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-(Methylthio)benzo[d]oxazole-6-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzo[d]oxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical methods.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzo[d]oxazole ring.
科学的研究の応用
2-(Methylthio)benzo[d]oxazole-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzo[d]oxazole ring can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the nitrile group can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the acetonitrile group but shares the benzo[d]oxazole and methylthio moieties.
2-(Methylthio)benzo[d]thiazole: Contains a thiazole ring instead of an oxazole ring.
2-(Methylthio)benzoxazole-6-carboxylate: Has a carboxylate group instead of an acetonitrile group.
Uniqueness
2-(Methylthio)benzo[d]oxazole-6-acetonitrile is unique due to the presence of both the methylthio and acetonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
特性
分子式 |
C10H8N2OS |
|---|---|
分子量 |
204.25 g/mol |
IUPAC名 |
2-(2-methylsulfanyl-1,3-benzoxazol-6-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-14-10-12-8-3-2-7(4-5-11)6-9(8)13-10/h2-3,6H,4H2,1H3 |
InChIキー |
JFEFCZGYUZUGKS-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(O1)C=C(C=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
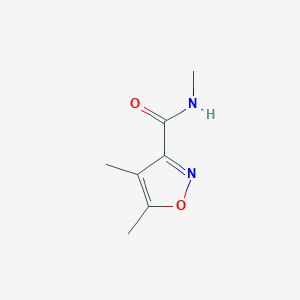

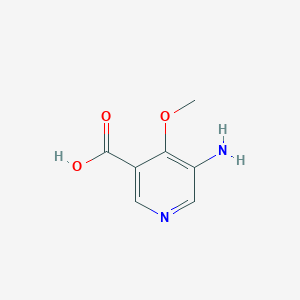
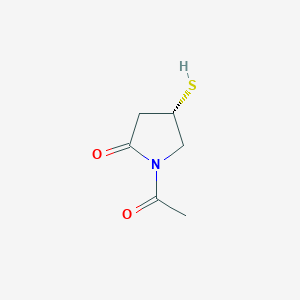



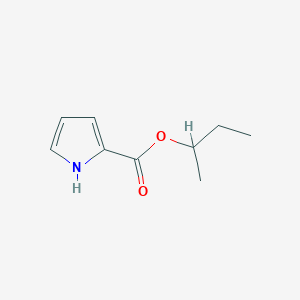

![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
